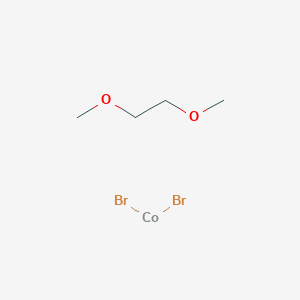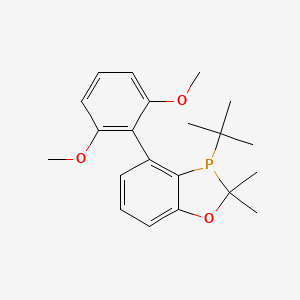
Cobalt(II) dibromo(1,2-dimethoxyethane)
Übersicht
Beschreibung
Cobalt(II) dibromo(1,2-dimethoxyethane) is a useful research compound. Its molecular formula is C4H10Br2CoO2 and its molecular weight is 308.86 g/mol. The purity is usually 95%.
BenchChem offers high-quality Cobalt(II) dibromo(1,2-dimethoxyethane) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cobalt(II) dibromo(1,2-dimethoxyethane) including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Electron-Transfer Stereoselectivities : It is used for studying inner-sphere electron-transfer stereoselectivities in the oxidation of bis(1,2-diaminoethane)cobalt(II) derivatives (Marusak et al., 1991).
Magnetic Metal-Organic Frameworks : This compound plays a role in the development of magnetic metal-organic frameworks, which include single-molecule-magnets and single-chain-magnets (Kurmoo, 2009).
Cobalt Chloride Complexes : It is utilized in research for studying cobalt chloride complexes with polyethers (Petriček, 2011).
Synthesis Applications : The compound is involved in the synthesis of cobalt(II) bromide and α-bromoacetylacetone (Nakamura, Kanehisa, & Kawaguchi, 1972).
Catalytic Reduction : It catalyzes the reduction of 1-bromooctane and α-dibromoxylenes to form aldehydes (Vanalabhpatana & Peters, 2005).
Oxidation Catalysis : The compound catalyzes the oxidation of 2-substituted 1,3-dioxolanes, yielding formate esters and acids in high yield (Li & Alper, 1993).
Electrocatalysis in Hydrogen Evolution Reaction : It is an important electrocatalyst used in mechanistic model studies of the hydrogen evolution reaction (Lacy, Roberts, & Peters, 2015).
Carbon-Skeleton Rearrangements : This compound is used in electrochemical catalysis of carbon-skeleton rearrangements (Murakami, Hisaeda, Fan, & Matsuda, 1989).
Trace Determination : Solutions of Cobalt(II) dibromo(1,2-dimethoxyethane) are widely used for trace determination of cobalt and nickel in ammonia buffer media at mercury electrodes (Baxter et al., 1998).
Study of Molecular Structures : It is also useful for studying molecular structures, electronic spectra, and thermal behavior of certain cobalt(II) complexes (Yilmaz, Hamamci, & Thöne, 2004).
Eigenschaften
IUPAC Name |
dibromocobalt;1,2-dimethoxyethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2.2BrH.Co/c1-5-3-4-6-2;;;/h3-4H2,1-2H3;2*1H;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBJWQNBNJBZPR-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC.[Co](Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Br2CoO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cobalt(II) dibromo(1,2-dimethoxyethane) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-3-tert-butyl-4-[(2R)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole](/img/structure/B8206941.png)
![benzyl (1S,5R)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8206948.png)
![(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole](/img/structure/B8206956.png)
![(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole](/img/structure/B8206958.png)
![2-[4-bromo-2-[(E)-[3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid](/img/structure/B8206969.png)



![2-[(2R)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B8206993.png)
![6-(2-hydroxy-2-methylpropoxy)-4-[6-[(1S,5R)-6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B8207004.png)
![tetrasodium;[(2S,3S,4S,5R)-3,4-dihydroxy-2-(hydroxymethyl)-5-(phosphonatooxymethyl)oxolan-2-yl] phosphate;hydrate](/img/structure/B8207007.png)

![2-[(2R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B8207030.png)
![2-[(2S)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-6-methoxypyridine](/img/structure/B8207036.png)